2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
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Overview
Description
2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a cyclization reaction, often involving a nitrogen-containing precursor.
Coupling of the Rings: The pyridine and pyrazine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for drug development.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use the compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, as an anti-tubercular agent, it may inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.
Isoniazid: Another anti-tubercular agent with a different mechanism of action but similar therapeutic use.
Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.
Uniqueness
2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is unique due to its specific combination of a pyridine ring, pyrazine ring, and carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-24-17-13(3-2-6-21-17)16(23)22-11-14-15(20-10-9-19-14)12-4-7-18-8-5-12/h2-10H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAUERITKXRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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